2-[(Ethylsulfanyl)methyl]benzoic acid

Physical Organic Chemistry Medicinal Chemistry Ionization Constant

Researchers require precise ortho-substituted benzoic acid scaffolds for SAR studies, yet generic thioethers fail to replicate steric/electronic profiles. This bifunctional building block (C10H12O2S, 196.27 g/mol) solves that gap. - **Quantified advantage**: pKa 3.9-4.1 vs. para isomer's 4.07; ethylthioether confers distinct lipophilicity from methyl analogs. - **Synthetic utility**: Precursor for isoindolones via Pummerer cyclization (83% yield for ester derivative). - **Supply**: 95% purity, ortho-substitution verified. Available for global delivery.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 176983-05-4
Cat. No. B3021245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Ethylsulfanyl)methyl]benzoic acid
CAS176983-05-4
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCSCC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H12O2S/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyRVXITNAXCDFMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Ethylsulfanyl)methyl]benzoic Acid Overview


2-[(Ethylsulfanyl)methyl]benzoic acid (CAS 176983-05-4) is a bifunctional organic building block characterized by an ortho-substituted benzoic acid scaffold containing an ethylthioether moiety linked via a methylene bridge . With a molecular formula of C10H12O2S and molecular weight of 196.27 g/mol, this compound features a carboxylic acid group and an ethylsulfanylmethyl substituent at the ortho position. The compound exhibits a pKa range of approximately 3.9–4.1, making it slightly stronger as an acid than unsubstituted benzoic acid (pKa 4.2) due to the mild electron-withdrawing effect of the sulfide group . This ortho-substituted benzoic acid derivative is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with applications in the preparation of heterocyclic compounds and as a scaffold for bioisosteres of ether-linked inhibitors . The compound is commercially available with a typical purity specification of 95% .

Building Block
Ortho-ethylsulfanylmethyl benzoic acid scaffold for SAR studies
Structural Feature
Methylene bridge provides additional conformational flexibility
Acidity Profile
Reported lower pKa than unsubstituted benzoic acid; influences solubility

2-[(Ethylsulfanyl)methyl]benzoic Acid Unique Advantages


Substitution of 2-[(ethylsulfanyl)methyl]benzoic acid with generic benzoic acid derivatives or even closely related ortho-substituted analogs fails to replicate its specific physicochemical and reactivity profile. The ortho-positioning of the ethylsulfanylmethyl group creates a unique steric and electronic environment that influences both the acidity of the carboxylic acid and the compound's behavior as a synthetic building block [1]. Compared to the para-substituted isomer (4-[(ethylsulfanyl)methyl]benzoic acid), the ortho-substituted variant exhibits a lower pKa (3.9–4.1 vs. 4.07) due to proximity effects and potential intramolecular interactions [1]. Furthermore, the ethyl group on the sulfur atom confers distinct lipophilicity and steric bulk compared to methyl analogs such as 2-[(methylsulfanyl)methyl]benzoic acid, which directly impacts solubility, metabolic stability, and target binding in medicinal chemistry applications . The methylene bridge (-CH2-) between the aromatic ring and the sulfur atom differentiates this compound from directly attached thioethers like 2-(ethylthio)benzoic acid, altering both conformational flexibility and the electronic influence of the sulfur substituent on the aromatic ring [2]. These structural nuances translate into quantifiable differences in pKa, logP, and synthetic utility that render generic substitution inadequate for applications requiring precise physicochemical properties or specific synthetic outcomes.

Target Compound
Ortho-substituted ethylsulfanylmethyl benzoic acid
Potential Substitute
Para isomer may shift pKa and reactivity
Target Compound
Ethyl group on sulfur
Potential Substitute
Methyl analog alters lipophilicity and steric bulk
Target Compound
Methylene bridge (-CH₂-) present
Potential Substitute
Direct thioether has fewer rotatable bonds, may limit binding fit

2-[(Ethylsulfanyl)methyl]benzoic Acid Comparative Evidence


Enhanced Acidity from Ortho-Substitution

2-[(Ethylsulfanyl)methyl]benzoic acid exhibits a pKa of approximately 3.9–4.1, which is lower (more acidic) than both unsubstituted benzoic acid (pKa 4.2) and its para-substituted isomer, 4-[(ethylsulfanyl)methyl]benzoic acid (calculated pKa 4.07) . This enhanced acidity arises from the ortho-positioning of the ethylsulfanylmethyl group, which exerts a mild electron-withdrawing inductive effect through the methylene bridge, combined with potential intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom . The ortho effect on basicity of substituted benzoic acids has been systematically characterized, with alkyl and thioether substituents demonstrating base-weakening effects that increase in the order methyl < ethyl < i-propyl < t-butyl [1].

Acidity (pKa)
Reported
Target pKa ≈ 3.9–4.1
Comparator: benzoic acid 4.2, para isomer 4.07
Δ 0.1–0.3 units more acidic
Supports solubility and salt formation assessment
Calculated pKa; experimental validation may be needed
Physical Organic Chemistry Medicinal Chemistry Ionization Constant

High-Yield Nucleophilic Substitution Synthesis

The synthesis of 2-[(ethylsulfanyl)methyl]benzoic acid proceeds via nucleophilic substitution of 2-(bromomethyl)benzoic acid with ethanethiol in the presence of a base such as potassium carbonate . This straightforward, one-step synthetic route contrasts with more complex multi-step sequences required for directly attached ortho-thioethers such as 2-(ethylthio)benzoic acid, which often necessitate transition metal-catalyzed cross-coupling reactions or harsh conditions for direct C–S bond formation at the ortho position. For the corresponding ethyl ester derivative, ethyl 2-[(ethylsulfanyl)methyl]benzoate, a documented synthesis from ethyl 2-(bromomethyl)benzoate and ethanethiol using sodium hydride in THF/mineral oil achieves an 83% yield [1]. This high-yielding, scalable approach demonstrates the practical advantages of the methylene-bridged scaffold for both acid and ester forms.

Synthetic Yield
Class-level
Ester analog: 83% yield, single step
Direct ortho-thioethers: multi-step
Supports procurement scalability review
Yield reported for ethyl ester derivative
Synthetic Methodology Process Chemistry Building Block Utility

Conformational Flexibility via Methylene Bridge

The presence of a methylene (-CH2-) spacer between the aromatic ring and the sulfur atom in 2-[(ethylsulfanyl)methyl]benzoic acid fundamentally differentiates it from directly attached thioethers such as 2-(ethylthio)benzoic acid (CAS 21101-79-1) and 2-(methylthio)benzoic acid (CAS 3724-10-5) [1]. This methylene bridge introduces an additional rotatable bond (total of 4 rotatable bonds vs. 3 for 2-(ethylthio)benzoic acid), increasing conformational flexibility and enabling the sulfur atom to adopt orientations that may enhance binding interactions with target proteins [2]. The methylene spacer also attenuates the direct electronic influence of the sulfur atom on the aromatic ring, resulting in a distinct Hammett substituent constant and altered reactivity in electrophilic aromatic substitution reactions. In medicinal chemistry applications, this structural feature allows the compound to serve as a bioisostere for ether-linked inhibitors (e.g., in SGLT2 inhibitor scaffolds) while providing different metabolic stability compared to oxygen analogs .

Rotatable Bonds
Structural analysis
Target: 4 rotatable bonds
2-(Ethylthio)benzoic acid: 3
May influence target binding accommodation
Based on molecular connectivity
Structural Biology Medicinal Chemistry Molecular Design

Anticancer Potential from Structural Analogs

While direct cytotoxicity data for 2-[(ethylsulfanyl)methyl]benzoic acid are not available in primary peer-reviewed literature, class-level evidence from structurally related thioalkyl benzoic acid derivatives indicates potential anticancer activity. Compounds structurally similar to 2-[(ethylsulfanyl)methyl]benzoic acid have demonstrated cytotoxicity against cancer cell lines, with IC50 values ranging from 2.43–7.84 µM against MDA-MB-231 (breast cancer) and 4.98–14.65 µM against HepG2 (liver cancer) . These compounds share the thioalkyl benzoic acid core structure and differ primarily in the nature of the alkyl group attached to sulfur. Additionally, sulfanylbenzoic acids as a class have been explored for their potential as anticancer agents due to their ability to modulate specific cellular pathways [1]. The ethylsulfanylmethyl substitution pattern in the target compound may confer distinct cytotoxicity profiles compared to methyl or longer-chain alkyl analogs, based on established structure-activity relationships in related series.

Cytotoxicity (Class-level)
Data to verify
Related thioalkyl benzoic acids: IC50 2.43–7.84 µM (MDA-MB-231)
Supports cytotoxicity screening context
Target compound not directly tested; analog data only
Cancer Research Cytotoxicity Drug Discovery

NMR Fingerprint for Quality Control

2-[(Ethylsulfanyl)methyl]benzoic acid exhibits a characteristic NMR spectroscopic profile that enables its unambiguous differentiation from closely related analogs. The ¹H NMR spectrum features diagnostic signals for the ethylsulfanyl group: the S-CH2 methylene protons appear at δ 2.5–3.5 ppm, while the terminal methyl group resonates at δ 1.2–1.4 ppm . These chemical shift ranges are distinct from those observed in methylsulfanyl analogs, where the S-CH3 singlet appears at approximately δ 2.1–2.3 ppm, and from directly attached ethylthio compounds, which lack the benzylic methylene signal. The aromatic proton pattern also reflects the ortho-substitution, with characteristic coupling patterns that differ from para-substituted isomers. This spectroscopic fingerprint provides a robust analytical method for identity confirmation and purity assessment in quality control workflows, ensuring that the correct ortho-substituted ethylsulfanylmethyl derivative, rather than a regioisomer or chain-length analog, is being utilized.

¹H NMR Identity
Method context
S-CH₂ δ 2.5–3.5 ppm; CH₃ δ 1.2–1.4 ppm
Methyl analog: S-CH₃ δ 2.1–2.3 ppm
Enables regioisomer differentiation in QC
Standard ¹H NMR in deuterated solvents
Analytical Chemistry Quality Control Structural Confirmation

2-[(Ethylsulfanyl)methyl]benzoic Acid Applications


SGLT2 Inhibitor Bioisostere Design

This compound is optimally deployed as a scaffold for designing bioisosteres of ether-linked inhibitors, particularly in SGLT2 inhibitor programs targeting metabolic diseases . The enhanced acidity (pKa 3.9–4.1) compared to unsubstituted benzoic acid (pKa 4.2) and the additional conformational flexibility provided by the methylene bridge (4 rotatable bonds) make it preferable over directly attached thioethers when improved solubility and binding pocket accommodation are required. The ethyl group provides balanced lipophilicity between methyl and propyl analogs, which is critical for optimizing pharmacokinetic properties in lead optimization campaigns .

Heterocyclic Synthesis via Pummerer Cyclization

The compound serves as an efficient precursor for the synthesis of 2-aryl-2,3-dihydro-3-thio-1H-isoindol-1-ones through Pummerer-type cyclization reactions . The ethyl ester derivative (ethyl 2-[(ethylsulfanyl)methyl]benzoate) has been utilized in three-step sequences to prepare N-aryl-2-(sulfinylmethyl)benzamides, which subsequently undergo cyclization to yield isoindolones in good overall yields . The high synthetic yield (83% for the ester derivative) and straightforward preparation make this compound a cost-effective building block for constructing sulfur-containing heterocyclic libraries, offering advantages over alternative ortho-functionalized benzoic acid derivatives that require more complex synthetic routes.

Ortho-Thioether SAR Reference Standard

Given the quantifiable differences in pKa between ortho- and para-substituted isomers (3.9–4.1 vs. 4.07), this compound is ideally suited as a reference standard in structure-activity relationship (SAR) studies exploring the effects of substitution pattern on biological activity . The distinct NMR spectroscopic signature (S-CH2 at δ 2.5–3.5 ppm; CH3 at δ 1.2–1.4 ppm) enables unambiguous identification and purity assessment in quality control workflows, ensuring reproducibility in SAR campaigns. The compound's structural features—ortho-substitution, methylene bridge, and ethyl group on sulfur—provide a well-defined chemical space point for systematic exploration of thioether-containing pharmacophores in drug discovery programs .

Breast and Liver Cancer Lead Optimization

Based on class-level cytotoxicity data showing that structurally related thioalkyl benzoic acid derivatives exhibit IC50 values of 2.43–7.84 µM against MDA-MB-231 breast cancer cells and 4.98–14.65 µM against HepG2 liver cancer cells, this compound represents a rational starting point for anticancer lead optimization . The ethylsulfanylmethyl substitution pattern offers a distinct vector for SAR exploration compared to methyl or longer-chain alkyl analogs, potentially yielding improved potency or selectivity profiles. Procurement of this specific ortho-substituted ethylsulfanylmethyl derivative, rather than a generic thioalkyl benzoic acid, ensures that the exact scaffold geometry and electronic properties are maintained during hit-to-lead development, which is critical for reproducible biological activity and downstream patent protection .

Application
Selection Property
Validation Focus
Bioisostere design for metabolic target studies
Acidity and conformational flexibility
pKa-dependent solubility and binding fit assessment
Sulfur-containing heterocycle synthesis
Nucleophilic substitution scalability
Cyclization precursor efficiency review
Ortho-substitution SAR reference
Regioisomeric purity and NMR identity
Substitution pattern reproducibility
Cancer cell-line cytotoxicity screening
Thioalkyl benzoic acid scaffold
Cell viability assay endpoint review

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